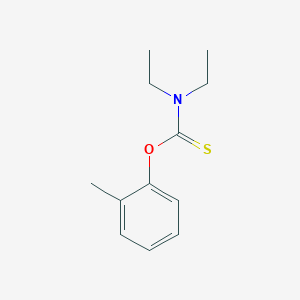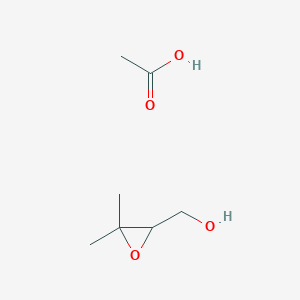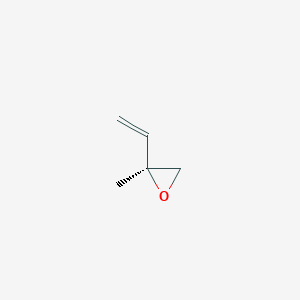![molecular formula C15H16BrNO2 B14419866 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide CAS No. 82746-45-0](/img/structure/B14419866.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide is a chemical compound with the molecular formula C15H16BrNO2 It is known for its unique structure, which includes a pyridinium ring substituted with a 4-methoxyphenyl group and a 2-oxoethyl group
Métodos De Preparación
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridinium Salt: The resulting acylated product is then reacted with 2-methylpyridine in the presence of a brominating agent like hydrogen bromide to form the pyridinium salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the bromide ion.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide can be compared with other similar compounds, such as:
- 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylquinolinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methylquinolinium bromide
These compounds share structural similarities but differ in the position of substituents on the aromatic ring or the type of heterocyclic ring. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82746-45-0 |
|---|---|
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-12-5-3-4-10-16(12)11-15(17)13-6-8-14(18-2)9-7-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YWCASSMCYMTDGP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


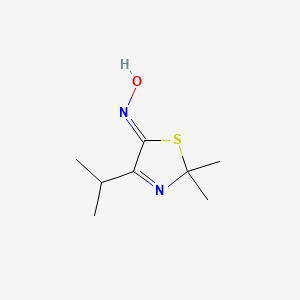
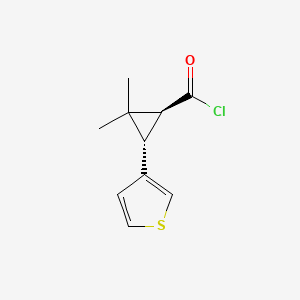
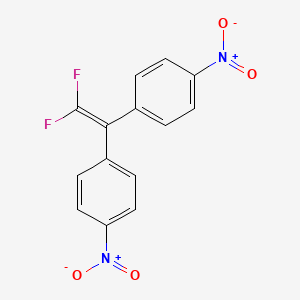
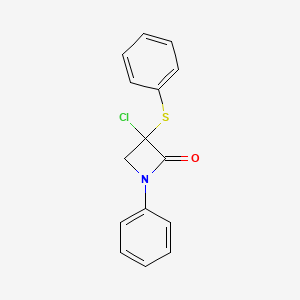

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
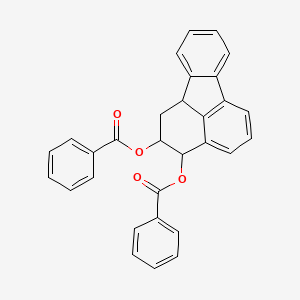
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
